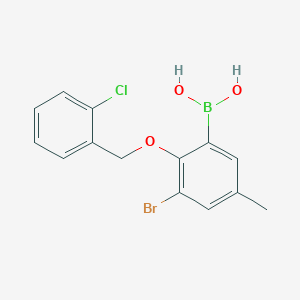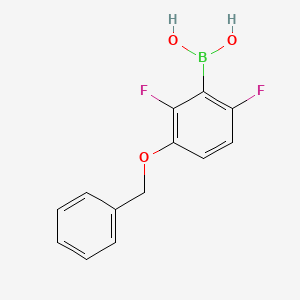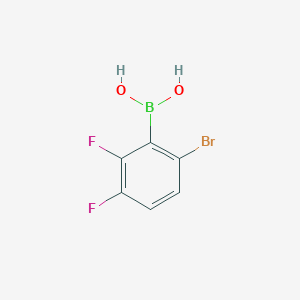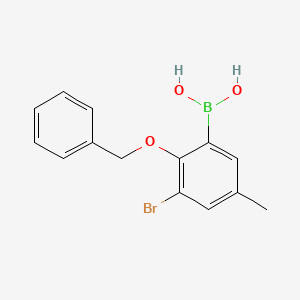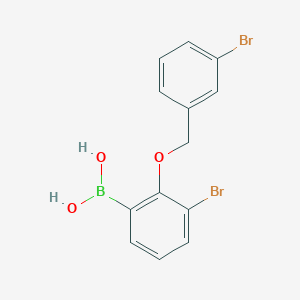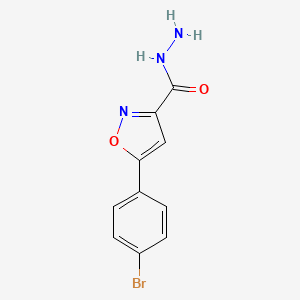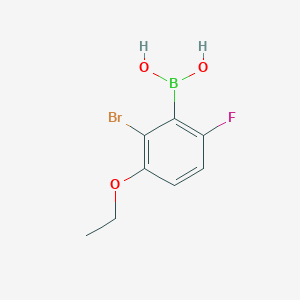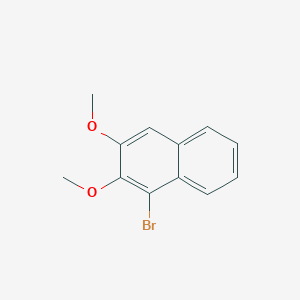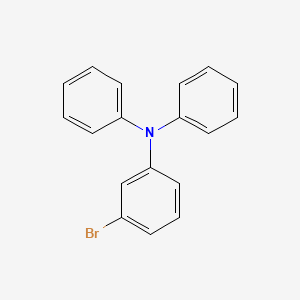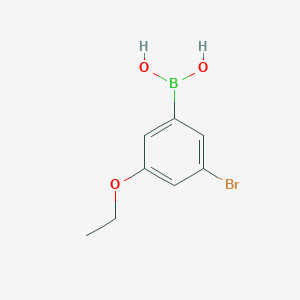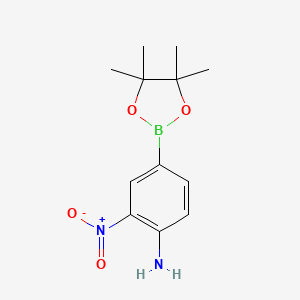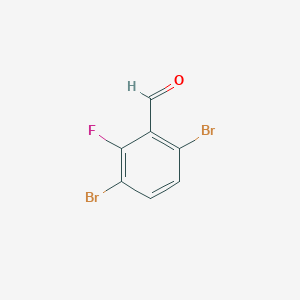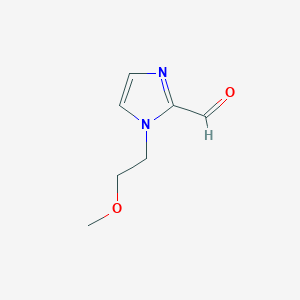
1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde
Descripción general
Descripción
The compound “1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde” is an imidazole derivative. Imidazole is a five-membered ring compound with two non-adjacent nitrogen atoms. It’s a key component of many important biological molecules, including histidine and histamine .
Molecular Structure Analysis
The molecular structure of this compound would consist of an imidazole ring with a methoxyethyl group at the 1-position and a formyl (aldehyde) group at the 2-position .Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as alkylation, acylation, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .Aplicaciones Científicas De Investigación
-
Ionic Liquids
-
Electrochemical Systems
- Field : Electrochemistry .
- Application : Ionic liquids, including those with a 1-(2-Methoxyethyl) group, are used in electrochemical systems .
- Method : These ionic liquids are used as electrolytes in energy storage devices .
- Results : The electrochemical stability window of these ionic liquids can range from 4.1 to 6.1 V .
-
Thermodynamic Properties
- Field : Thermodynamics .
- Application : The ionic liquid 1-(2-methoxyethyl)-3-ethyl imidazolium perrhenate is used to study thermodynamic properties .
- Method : The heat capacities of this compound are measured in a temperature range from 78 to 392 K .
- Results : The specific results depend on the particular thermodynamic properties being studied .
-
Organic Synthesis
-
Electrochemistry
- Field : Electrochemistry .
- Application : Ionic liquids, including those with a 1-(2-Methoxyethyl) group, are used in electrochemical systems .
- Method : These ionic liquids are used as electrolytes in energy storage devices .
- Results : The electrochemical stability window of these ionic liquids can range from 4.1 to 6.1 V .
-
Thermodynamics
- Field : Thermodynamics .
- Application : The ionic liquid 1-(2-methoxyethyl)-3-ethyl imidazolium perrhenate is used to study thermodynamic properties .
- Method : The heat capacities of this compound are measured in a temperature range from 78 to 392 K .
- Results : The specific results depend on the particular thermodynamic properties being studied .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methoxyethyl)imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-5-4-9-3-2-8-7(9)6-10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQSYDUBFCLNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586200 | |
| Record name | 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde | |
CAS RN |
558446-64-3 | |
| Record name | 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



